MAO-B Inhibitory Potency: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde vs. Unsubstituted 2-Chloroquinoline-3-carbaldehyde
2-Chloro-7-ethoxyquinoline-3-carbaldehyde demonstrates measurable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM [1]. In contrast, the unsubstituted analog 2-chloroquinoline-3-carbaldehyde (lacking the 7-ethoxy group) exhibits a substantially higher IC₅₀ of 100,000 nM against the same target under comparable assay conditions, indicating significantly weaker inhibition [2].
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 17,000 nM (17 µM) |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde: 100,000 nM (100 µM) |
| Quantified Difference | 5.88-fold more potent (lower IC₅₀) |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline by fluorescence assay |
Why This Matters
This quantifiable potency difference validates the critical contribution of the 7-ethoxy substituent to target engagement, guiding researchers to procure the 7-ethoxy analog for MAO-B-related studies rather than the less active 2-chloro core.
- [1] BindingDB. (n.d.). Entry BDBM50450820 (CHEMBL4210376) for 2-Chloro-7-ethoxyquinoline-3-carbaldehyde: IC₅₀ = 17,000 nM vs. human MAO-B. Retrieved from https://bindingdb.org/ View Source
- [2] BindingDB. (n.d.). Entry BDBM50401980 (CHEMBL2203921) for 2-Chloroquinoline-3-carbaldehyde: IC₅₀ = 100,000 nM vs. human MAO-B. Retrieved from https://bindingdb.org/ View Source
